
2-(Sulfamoylamino)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Sulfamoylamino)-1,3-benzothiazole, also known as SABT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SABT is a benzothiazole derivative that has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities.
作用機序
The mechanism of action of 2-(Sulfamoylamino)-1,3-benzothiazole is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, this compound has been found to inhibit the replication of HIV-1 and HSV-1 by inhibiting viral entry and viral gene expression.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, this compound has been found to inhibit the replication of HIV-1 and HSV-1 by inhibiting viral entry and viral gene expression.
実験室実験の利点と制限
2-(Sulfamoylamino)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. This compound has been found to have low solubility in water, which can limit its bioavailability. Furthermore, this compound has been found to have low stability in acidic and basic conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(Sulfamoylamino)-1,3-benzothiazole. One potential direction is to further investigate the mechanism of action of this compound. Another potential direction is to explore the potential therapeutic applications of this compound in other diseases such as autoimmune diseases and neurodegenerative diseases. Furthermore, future research can focus on improving the bioavailability and stability of this compound to enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. The synthesis method of this compound involves a multi-step reaction process. This compound exerts its anti-inflammatory activity by inhibiting the NF-κB pathway and induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has several advantages for lab experiments, but also has limitations such as low solubility and stability in certain conditions. Future research can focus on exploring the potential therapeutic applications of this compound in other diseases and improving its bioavailability and stability.
合成法
2-(Sulfamoylamino)-1,3-benzothiazole can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-aminobenzenethiol, which is then reacted with chloroacetic acid to form 2-(carboxymethylthio)aniline. The second step involves the reaction of 2-(carboxymethylthio)aniline with thionyl chloride to form 2-(chloromethylthio)aniline. Finally, the reaction of 2-(chloromethylthio)aniline with sulfamide leads to the formation of this compound.
科学的研究の応用
2-(Sulfamoylamino)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been found to possess anti-viral activity against HIV-1 and HSV-1.
特性
CAS番号 |
136810-66-7 |
|---|---|
分子式 |
C7H7N3O2S2 |
分子量 |
229.3 g/mol |
IUPAC名 |
2-(sulfamoylamino)-1,3-benzothiazole |
InChI |
InChI=1S/C7H7N3O2S2/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
InChIキー |
BMMGGOBJDGZMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)N |
同義語 |
Sulfamide, 2-benzothiazolyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





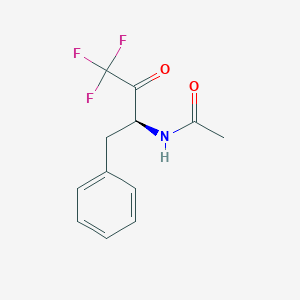

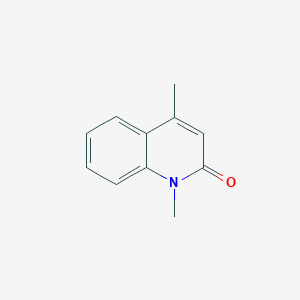
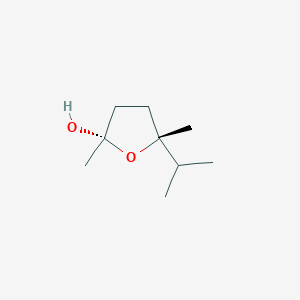
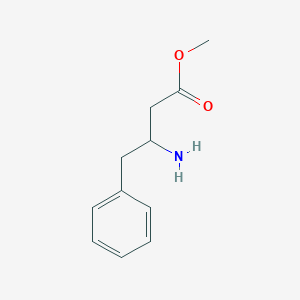


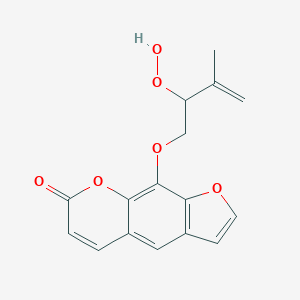



![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)